1,1,1-Trideuterio-2-nitroethane

描述

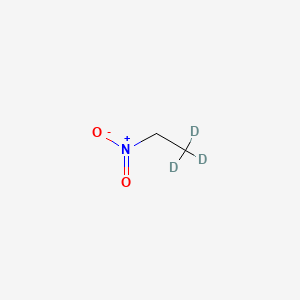

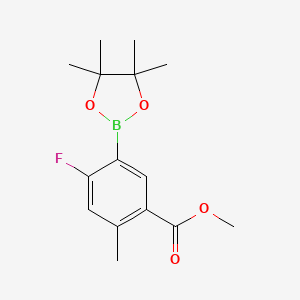

“1,1,1-Trideuterio-2-nitroethane” is a variant of nitroethane where three hydrogen atoms are replaced by deuterium . Nitroethane is an organic compound with the chemical formula C2H5NO2 . It is similar to nitromethane and is an oily liquid at standard temperature and pressure . Pure nitroethane is colorless and has a fruity odor .

Synthesis Analysis

Nitroethane can be produced industrially by treating propane with nitric acid at 350–450 °C . This exothermic reaction produces four industrially significant nitroalkanes: nitromethane, nitroethane, 1-nitropropane, and 2-nitropropane . The reaction involves free radicals, such as CH3CH2CH2O, which arise via homolysis of the corresponding nitrite ester . These alkoxy radicals are susceptible to C—C fragmentation reactions, which explains the formation of a mixture of products . Alternatively, nitroethane can be produced by the Victor Meyer reaction of haloethanes such as chloroethane, bromoethane, or iodoethane with silver nitrite in diethyl ether or THF .

Molecular Structure Analysis

The molecular structure of “1,1,1-Trideuterio-2-nitroethane” would be similar to that of nitroethane, with the only difference being the replacement of three hydrogen atoms with deuterium . Nitroethane has a molecular formula of C2H5NO2 .

Chemical Reactions Analysis

Nitroalkanes such as nitromethane, nitroethane, 1-nitropropane, and 2-nitropropane can undergo complex reactions with hydroxide ion in water . These reactions involve kinetically significant intermediates . The deviations from 1st-order kinetics were observed to increase with increasing extent of reaction .

Physical And Chemical Properties Analysis

Nitroethane is a colorless liquid with a slightly sweet odor . It has a boiling point of 114 °C (237 °F) and a melting point of -51 °C . It is slightly soluble in water .

作用机制

Nitroalkanes are hazardous environmental pollutants due to their toxicity and carcinogenic activity . In response to these toxic compounds, several organisms express genes that code for enzymes involved in the catabolism of nitroalkanes: nitroalkane oxidases (NAOs) and nitronate monooxygenases (NMOs) . Two types of NMOs have been identified: class I and class II, which differ in structure, catalytic efficiency, and preferred substrates .

安全和危害

Nitroethane is a highly flammable and explosive compound . It can form explosive mixtures in air, and ignition sources should be strictly controlled in its presence . It is harmful if inhaled or swallowed and may cause eye, skin, and respiratory tract irritation . It may also cause central nervous system depression .

属性

IUPAC Name |

1,1,1-trideuterio-2-nitroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5NO2/c1-2-3(4)5/h2H2,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCSAJNNLRCFZED-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

78.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Bromo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B567061.png)

![2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B567067.png)

![pyrrolo[3,4-c]pyrrole-2,3a(1H,4H)-dicarboxylic acid,tetrahydro-,2-tert-butyl 3a-ethyl ester,(3aR,6aR)-](/img/structure/B567073.png)

![6'-Chloro-[3,3'-bipyridin]-5-amine](/img/structure/B567074.png)

![8-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B567079.png)